molecular formula C8H9ClS B8660351 (2-Chloro-4-methylphenyl)methanethiol

(2-Chloro-4-methylphenyl)methanethiol

Cat. No.: B8660351
M. Wt: 172.68 g/mol
InChI Key: KFUKQIJXSWCBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-methylphenyl)methanethiol is a substituted aromatic thiol characterized by a chlorinated and methylated benzene ring attached to a methanethiol (-CH₂SH) group. The chlorine atom at the ortho position and the methyl group at the para position impart distinct electronic and steric properties to the molecule. These substituents influence its reactivity, solubility, and interactions in biological or chemical systems.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(2-chloro-4-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3

InChI Key

KFUKQIJXSWCBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CS)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents CAS Number Key Properties/Applications
(2-Chloro-4-methylphenyl)methanethiol -Cl (ortho), -CH₃ (para) Not explicitly provided Likely higher lipophilicity and steric hindrance due to methyl group; potential use in catalysis or polymer chemistry
(2-Fluorophenyl)methanethiol -F (ortho) Not explicitly provided Enhanced electron-withdrawing effect from fluorine; used in pharmaceutical intermediates
[4-(2-Methylpropyl)phenyl]methanethiol -CH₂CH(CH₃)₂ (para) 1185296-27-8 Increased hydrophobicity; applications in organic synthesis or surfactants
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine -Cl (para), oxazole ring 81935-22-0 Oxazole ring introduces rigidity; amine group enables participation in coordination chemistry

Substituent Effects :

  • Chlorine vs.
  • Methyl Group: The para-methyl group enhances steric bulk and lipophilicity, which may reduce volatility and improve stability in non-polar environments compared to simpler methanethiols .

Industrial and Environmental Impact

  • Synthetic Utility : The chlorine and methyl groups in this compound make it a candidate for synthesizing sulfides or thioethers in asymmetric catalysis, whereas fluorinated analogs are preferred in medicinal chemistry due to metabolic stability .

Research Findings and Gaps

  • Synthetic Pathways : Evidence on synthesis routes for this compound is lacking, though similar thiols (e.g., (2-Fluorophenyl)methanethiol) are commercially available for research applications .

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